

Spectroscopic data for 5-Chloro-6-(trifluoromethyl)pyridin-2-amine

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Compound of Interest

Compound Name: 5-Chloro-6-(trifluoromethyl)pyridin-2-amine

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An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine

Introduction

5-Chloro-6-(trifluoromethyl)pyridin-2-amine, with CAS Number 1227595-72-3, is a substituted aminopyridine of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its molecular structure, combining a pyridine core with an amine, a chloro, and a trifluoromethyl group, suggests a wide range of potential applications in the synthesis of novel pharmaceutical and agrochemical agents.[3][4] The presence of these functional groups creates a unique electronic and steric environment, making a thorough understanding of its spectroscopic properties crucial for its identification, characterization, and application in further research.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **5-Chloro-6-(trifluoromethyl)pyridin-2-amine**. Due to the limited availability of direct experimental spectra in the public domain, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected ^1H NMR, ^{13}C NMR, ^{19}F NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound.

Molecular Structure

The molecular formula of **5-Chloro-6-(trifluoromethyl)pyridin-2-amine** is $C_6H_4ClF_3N_2$ and its molecular weight is 196.56 g/mol .^[1] The structure contains a pyridine ring substituted with an amino group at position 2, a chloro group at position 5, and a trifluoromethyl group at position 6.

Caption: Molecular structure of **5-Chloro-6-(trifluoromethyl)pyridin-2-amine**.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The amino group is a strong electron-donating group, while the chloro and trifluoromethyl groups are electron-withdrawing.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------|-----------------------------------|--------------|---------------------------|
| H-3 | 6.5 - 6.8 | d | 8.0 - 9.0 |
| H-4 | 7.4 - 7.7 | d | 8.0 - 9.0 |
| NH ₂ | 4.5 - 5.5 | br s | - |

Interpretation:

- H-3 and H-4: These two aromatic protons form an AX spin system and are expected to appear as doublets. The proton at position 3 (H-3) is ortho to the electron-donating amino group and will therefore be shielded, appearing at a lower chemical shift (upfield). The proton at position 4 (H-4) is ortho to the electron-withdrawing chloro group and will be deshielded, appearing at a higher chemical shift (downfield). The coupling constant between these two protons is expected to be in the range of 8.0 - 9.0 Hz, which is typical for ortho coupling in pyridine rings.^{[5][6]}

- **NH₂ Protons:** The amine protons are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Caption: Predicted coupling between aromatic protons in ¹H NMR.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts are predicted based on the additivity rules for substituted pyridines, considering the electron-donating and electron-withdrawing nature of the substituents.^{[7][8][9]} The carbon attached to the trifluoromethyl group will exhibit a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), and the other carbons of the trifluoromethyl group will show smaller long-range couplings.^[10]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|-----------------|-----------------------------------|------------------------------------|----------------------------|
| C-2 | 158 - 162 | s | - |
| C-3 | 108 - 112 | s | - |
| C-4 | 140 - 144 | s | - |
| C-5 | 115 - 119 | s | - |
| C-6 | 145 - 149 | q | ² JCF ≈ 30-35 |
| CF ₃ | 120 - 124 | q | ¹ JCF ≈ 270-280 |

Interpretation:

- **C-2:** This carbon is attached to the amino group and is expected to be significantly deshielded.
- **C-3:** This carbon is ortho to the amino group and meta to the chloro group, leading to a shielded signal at a lower chemical shift.

- C-4: This carbon is meta to the amino group and ortho to the chloro group, resulting in a deshielded signal.
- C-5: This carbon is directly attached to the chlorine atom.
- C-6: This carbon, attached to the trifluoromethyl group, will be deshielded and will appear as a quartet due to coupling with the fluorine atoms.
- CF₃: The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds.^[11] For **5-Chloro-6-(trifluoromethyl)pyridin-2-amine**, a single signal is expected in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data

| Group | Predicted Chemical Shift (δ , ppm) | Multiplicity |
|-----------------|---|--------------|
| CF ₃ | -60 to -65 | s |

Interpretation:

- The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any other fluorine or hydrogen atoms. Therefore, they are expected to appear as a sharp singlet. The chemical shift is predicted to be in the typical range for a trifluoromethyl group attached to an aromatic ring.^{[12][13]}

Mass Spectrometry (Predicted Fragmentation)

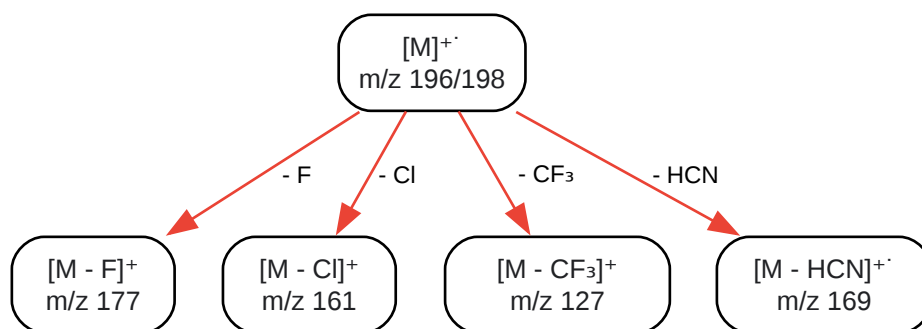
The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 196, with an M+2 peak at m/z 198 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Predicted Major Fragments

| m/z | Proposed Fragment |
|---------|-------------------|
| 196/198 | $[M]^+$ |
| 177 | $[M - F]^+$ |
| 161 | $[M - Cl]^+$ |
| 127 | $[M - CF_3]^+$ |
| 169 | $[M - HCN]^+$ |

Interpretation:

The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of a fluorine atom, a chlorine atom, the trifluoromethyl group, or hydrogen cyanide from the pyridine ring.^{[14][15][16][17]}



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Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibrational Mode | Intensity |
|--------------------------------|---|---------------|
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |
| 1640 - 1600 | N-H bending (scissoring) | Medium |
| 1600 - 1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong |
| 1350 - 1100 | C-F stretching | Strong |
| 850 - 750 | C-Cl stretching | Medium |

Interpretation:

- N-H Vibrations: The amino group will give rise to characteristic stretching and bending vibrations. Two N-H stretching bands are expected for the primary amine.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
- C-F Vibrations: The trifluoromethyl group will exhibit very strong absorption bands due to C-F stretching.
- C-Cl Vibration: The C-Cl stretching vibration will be observed in the fingerprint region.

Experimental Protocols (Generalized)

The following are generalized protocols for obtaining the spectroscopic data for a compound such as **5-Chloro-6-(trifluoromethyl)pyridin-2-amine**.

1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

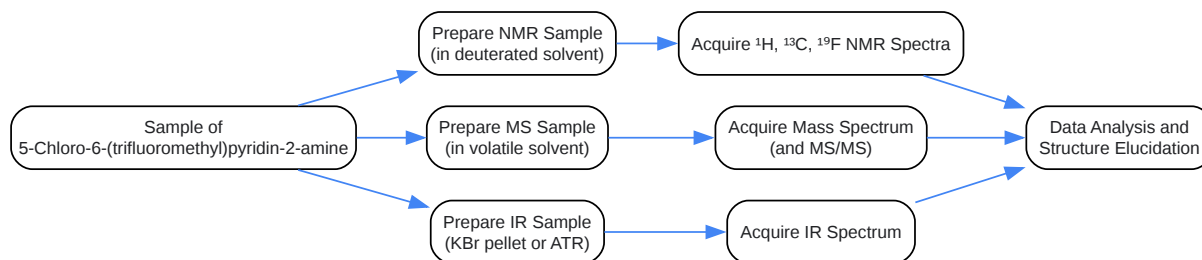
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbons (except those coupled to fluorine). A larger number of scans will be required compared to ^1H NMR.
 - ^{19}F NMR: Acquire the spectrum with proton decoupling. Use an appropriate fluorine frequency and reference standard (e.g., CFCl_3).

2. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem MS (MS/MS).

3. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., $4000\text{-}400\text{ cm}^{-1}$).



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Caption: General workflow for spectroscopic analysis.

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